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molecular formula C14H18FNO2 B8406140 1-(2-Fluorophenyl)piperidine-4-carboxylic acid ethyl ester

1-(2-Fluorophenyl)piperidine-4-carboxylic acid ethyl ester

Cat. No. B8406140
M. Wt: 251.30 g/mol
InChI Key: BRZGQQGQRFDFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07985755B2

Procedure details

1-Fluoro-2-iodobenzene (0.58 mL, 5.0 mmol) was added to a mixture of ethyl isonipecotate (1.2 mL, 7.5 mmol), potassium carbonate (1.4 g, 10 mmol), L-proline (0.12 g, 1 mmol) and copper iodide (0.095 g, 0.5 mmol) in 4 mL of dimethyl sulfoxide. Reaction stirred at 90° C. for 48 hours. The mixture was poured into a water (40 mL) solution and extracted with ethyl acetate (EtOAc) (4×10 mL). The combined organic layers were washed with brine (40 mL) and dried over anhydrous Na2SO4. The organic layer was concentrated in vacuo to obtain the crude mixture, which was purified by silica gel flash chromatography, using EtOAc/hexane (gradient system), to obtain 1-(2-fluorophenyl)piperidine-4-carboxylic acid ethyl ester (0.325 g, 26% yield).
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.095 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1I.[NH:9]1[CH2:19][CH2:18][CH:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:11][CH2:10]1.C(=O)([O-])[O-].[K+].[K+].N1CCC[C@H]1C(O)=O>CS(C)=O.[Cu](I)I.O>[CH2:16]([O:15][C:13]([CH:12]1[CH2:18][CH2:19][N:9]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[F:1])[CH2:10][CH2:11]1)=[O:14])[CH3:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.58 mL
Type
reactant
Smiles
FC1=C(C=CC=C1)I
Name
Quantity
1.2 mL
Type
reactant
Smiles
N1CCC(C(=O)OCC)CC1
Name
Quantity
1.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.12 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
Quantity
4 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0.095 g
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90° C. for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (EtOAc) (4×10 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain the crude mixture, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel flash chromatography

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)OC(=O)C1CCN(CC1)C1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.325 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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